N-Methyl-1-(3-(trifluoromethyl)isoxazol-5-yl)methanamine
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Overview
Description
N-Methyl-1-(3-(trifluoromethyl)isoxazol-5-yl)methanamine is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(3-(trifluoromethyl)isoxazol-5-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine to form the isoxazole ring . Another approach includes the gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. The use of catalysts and optimized reaction conditions would be essential to achieve high yields and purity in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(3-(trifluoromethyl)isoxazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-Methyl-1-(3-(trifluoromethyl)isoxazol-5-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the development of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-Methyl-1-(3-(trifluoromethyl)isoxazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain receptors, making it a potent inhibitor of specific enzymes or signaling pathways . This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives, such as:
- N-((3-(4-fluoro-3-(trifluoromethyl) phenyl) isoxazol-5-yl) methyl) (5-methyl-1H-indol-3-yl) methanamine hydrochloride
- 5-aryl-4-methyl-3-yl-(imidazolidin-1-yl-methyl, 2-ylidene nitroimine) isoxazoles
Uniqueness
N-Methyl-1-(3-(trifluoromethyl)isoxazol-5-yl)methanamine is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C6H7F3N2O |
---|---|
Molecular Weight |
180.13 g/mol |
IUPAC Name |
N-methyl-1-[3-(trifluoromethyl)-1,2-oxazol-5-yl]methanamine |
InChI |
InChI=1S/C6H7F3N2O/c1-10-3-4-2-5(11-12-4)6(7,8)9/h2,10H,3H2,1H3 |
InChI Key |
RBMJUHDCGQOQBX-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=NO1)C(F)(F)F |
Origin of Product |
United States |
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